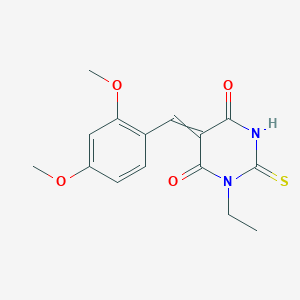

![molecular formula C20H22N6O2 B5552369 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals known for their complex heterocyclic structures, which often exhibit significant biological and chemical properties. The structure includes pyrazole, pyridazine, and piperazine moieties, known for their potential in various pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, including condensation, oxidation-dehydration, and cyclization steps. For instance, a series of alkyl- and halo-substituted imidazo[1,2-a]pyrazines were prepared through condensation of alpha-halocarbonyl derivatives with aminopyrazine or oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine (Meurer et al., 1992). These methods could potentially be adapted for the synthesis of the compound , by incorporating specific substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of related pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, a compound similar in structural complexity, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was confirmed through XRD technique, and its structure was analyzed with density functional theory (DFT) calculations to find harmony between theoretical and experimental values (Sallam et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar pyridazine derivatives, which participate in various chemical reactions, including diazotization and coupling with active methylene reagents to afford tricyclic derivatives with antimicrobial activity (Deeb et al., 2004). Such chemical versatility is indicative of the compound's potential for further chemical modifications.

Scientific Research Applications

Synthesis and Medicinal Applications

Hypoglycemic Activity

Alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which share structural similarities with the specified compound, were synthesized and evaluated for their binding affinity to adrenergic receptors and their ability to lower blood glucose levels in insulin-resistant mice. Certain derivatives demonstrated potent hypoglycemic effects, highlighting their therapeutic potential in managing diabetes (Meurer et al., 1992).

Antimicrobial and DHFR Inhibition

A novel series of pyrazole analogues, including structures related to the specified compound, were synthesized and assessed for their antimicrobial activity and dihydrofolate reductase (DHFR) inhibition. Some derivatives showed broad-spectrum antimicrobial activity and potent DHFR inhibition, suggesting their application in developing new antimicrobial agents (Othman et al., 2020).

Structural and Chemical Analysis

Synthesis and Structure Analysis

Research into pyridazine analogs, including compounds structurally related to the query molecule, has revealed their significance in medicinal chemistry. A study detailed the synthesis, structural analysis, and theoretical evaluations of a pyridazine derivative, providing insights into its molecular interactions and potential pharmaceutical applications (Sallam et al., 2021).

Molecular Solids and Hydrogen Bonding

Investigations into tetrafluoroterephthalic acid with various aza compounds, including pyridazine derivatives, highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming energetic multi-component molecular solids. These studies contribute to understanding the supramolecular assemblies of these compounds and their potential applications (Wang et al., 2014).

Therapeutic Potential

- Anti-Inflammatory and Analgesic Agents: Aromatic sulfonamide derivatives, incorporating structures similar to the target molecule, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed promising activity, comparable to established medications, suggesting their potential as new therapeutic agents (Abbas et al., 2016).

Mechanism of Action

properties

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-16-9-10-26(23-16)19-8-7-18(21-22-19)24-11-13-25(14-12-24)20(27)15-28-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKYNEPVAWENTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)